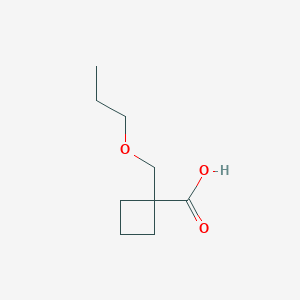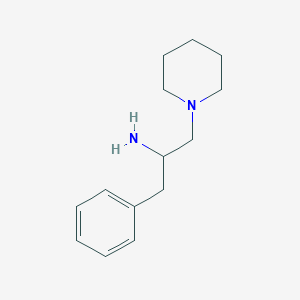
1-(3-Ethoxycyclobutyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethoxycyclobutyl)ethan-1-amine is an organic compound with the molecular formula C8H17NO It is characterized by the presence of an ethoxy group attached to a cyclobutyl ring, which is further connected to an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxycyclobutyl)ethan-1-amine typically involves the reaction of 3-ethoxycyclobutanone with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and automated reactors ensures efficient synthesis with minimal by-products. Quality control measures are implemented to monitor the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Ethoxycyclobutyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include oximes, nitriles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Ethoxycyclobutyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-Ethoxycyclobutyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-(3-Ethoxycyclobutyl)ethan-1-amine: This compound has a similar structure but differs in the position of the ethoxy group.
1-(3-Methoxycyclobutyl)ethan-1-amine: This compound has a methoxy group instead of an ethoxy group.
Uniqueness: 1-(3-Ethoxycyclobutyl)ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
1-(3-ethoxycyclobutyl)ethanamine |
InChI |
InChI=1S/C8H17NO/c1-3-10-8-4-7(5-8)6(2)9/h6-8H,3-5,9H2,1-2H3 |
Clé InChI |
QDHLABOUULLDLQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CC(C1)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(cyclopentylmethyl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12271660.png)

![4-Methyl-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B12271670.png)
![N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12271673.png)

![9-methyl-6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B12271683.png)
![N-[1-(3-chlorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12271691.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine](/img/structure/B12271695.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12271704.png)
![N,N-dimethyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12271707.png)
![5-Methoxy-2-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B12271713.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B12271715.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B12271720.png)
![8-[(2-Chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12271735.png)
